molecular formula C10H15ClN2S B15354514 1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine

1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine

Cat. No.: B15354514
M. Wt: 230.76 g/mol
InChI Key: XDFSCLUXZLJSKJ-UHFFFAOYSA-N
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Description

1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound, in particular, features a 5-chlorothiophen-2-yl group attached to the ethyl side chain of the piperazine ring. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-chlorothiophene-2-carboxylic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ethyl piperazine to form the target compound.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is maintained at around 0°C to room temperature.

Industrial Production Methods:

  • Large-Scale Synthesis: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

  • Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert functional groups within the molecule.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

  • Reduction Products: Reduction reactions can produce alcohols or amines.

  • Substitution Products: Substitution reactions can result in the formation of various derivatives, depending on the substituent introduced.

Scientific Research Applications

  • Chemistry: In synthetic chemistry, 1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine is used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.

  • Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an antipsychotic agent.

  • Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The exact mechanism can vary depending on the application, but it generally involves binding to the target site and modulating its activity.

Molecular Targets and Pathways Involved:

  • Receptors: The compound may bind to neurotransmitter receptors, such as dopamine or serotonin receptors, influencing their signaling pathways.

  • Enzymes: It can inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

  • 1-(2-thienyl)piperazine

  • 1-(5-bromothiophen-2-yl)piperazine

  • 1-(5-methylthiophen-2-yl)piperazine

  • 1-(5-ethylthiophen-2-yl)piperazine

Properties

Molecular Formula

C10H15ClN2S

Molecular Weight

230.76 g/mol

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)ethyl]piperazine

InChI

InChI=1S/C10H15ClN2S/c1-8(9-2-3-10(11)14-9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3

InChI Key

XDFSCLUXZLJSKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)N2CCNCC2

Origin of Product

United States

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